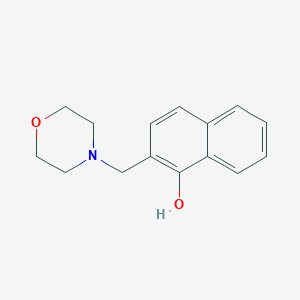

1-Naphthalenol, 2-(4-morpholinylmethyl)-

Descripción

The exact mass of the compound 1-Naphthalenol, 2-(4-morpholinylmethyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 670853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthalenol, 2-(4-morpholinylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenol, 2-(4-morpholinylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

14074-21-6 |

|---|---|

Fórmula molecular |

C15H17NO2 |

Peso molecular |

243.3 g/mol |

Nombre IUPAC |

2-(morpholin-4-ylmethyl)naphthalen-1-ol |

InChI |

InChI=1S/C15H17NO2/c17-15-13(11-16-7-9-18-10-8-16)6-5-12-3-1-2-4-14(12)15/h1-6,17H,7-11H2 |

Clave InChI |

XJKMEOFFCYJCGT-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC2=C(C3=CC=CC=C3C=C2)O |

SMILES canónico |

C1COCCN1CC2=C(C3=CC=CC=C3C=C2)O |

Solubilidad |

16.9 [ug/mL] |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Understanding of Formation

The primary route for the synthesis of 1-Naphthalenol, 2-(4-morpholinylmethyl)-, also known as 1-(morpholinomethyl)-2-naphthol, is the Mannich reaction. researcher.lifejst.go.jpresearchgate.net This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In this specific synthesis, 2-naphthol (B1666908) serves as the substrate containing the acidic phenolic proton.

The reaction proceeds by combining 2-naphthol with formaldehyde (B43269) and a secondary amine, morpholine (B109124). researchgate.netresearchgate.net The process is a one-pot synthesis that typically yields the desired product, C15H17NO2. researchgate.net The morpholine ring in the resulting compound adopts a stable chair conformation. researchgate.netresearchgate.net A key feature of its molecular structure is an intramolecular hydrogen bond between the hydroxyl group of the naphthol and the nitrogen atom of the morpholine ring, which contributes to the compound's stability. researchgate.netresearchgate.net

The mechanism of the Mannich reaction for this compound begins with the formation of an Eschenmoser-like salt or a Mannich base precursor from the reaction between morpholine and formaldehyde. The electron-rich 2-naphthol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This electrophilic substitution occurs preferentially at the C-1 position of the 2-naphthol ring, which is highly activated by the hydroxyl group, leading to the formation of the 1-(morpholinomethyl)-2-naphthol product. researcher.lifejst.go.jp Studies have explored this reaction under various conditions, including solvent-free and microwave-assisted methods, to optimize yields. nih.gov

| Reactant | Role | Chemical Formula |

|---|---|---|

| 2-Naphthol | Substrate (Acidic Compound) | C10H8O |

| Formaldehyde | Carbonyl Compound | CH2O |

| Morpholine | Secondary Amine | C4H9NO |

Exploration of Derivatives Via Azo Coupling Reactions on the Naphthol Ring System

The naphthol ring system within 1-Naphthalenol, 2-(4-morpholinylmethyl)- is amenable to further derivatization, most notably through azo coupling reactions. This class of reactions is fundamental to the synthesis of a vast array of azo dyes. ijpsjournal.comresearchgate.net

The reaction involves an electrophilic aromatic substitution, where a diazonium ion acts as the electrophile and the activated naphthol ring serves as the nucleophilic coupling component. ijpsjournal.comcuhk.edu.hk The first step is the diazotization of a primary aromatic amine (Ar-NH2), such as aniline (B41778) or its derivatives, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt (Ar-N2+). ijpsjournal.comcuhk.edu.hk

This diazonium salt is then introduced to a solution of the coupling component, in this case, 1-Naphthalenol, 2-(4-morpholinylmethyl)-. For 2-naphthol (B1666908) itself, azo coupling typically occurs at the C-1 position due to the strong activating and ortho, para-directing effect of the hydroxyl group. However, in the target compound, this position is already occupied by the morpholinomethyl group. Consequently, the electrophilic attack by the diazonium ion is directed to the next most activated position on the ring, which is the C-4 position. wikipedia.org The presence of the electron-donating hydroxyl group at C-2 strongly activates the C-1 and C-3 positions, but with C-1 blocked, the para-position (C-4) relative to the hydroxyl group becomes the primary site of substitution.

The result of this reaction is the formation of a new azo dye, where the aryl group from the diazonium salt is linked to the C-4 position of the naphthol ring via an azo group (-N=N-). ontosight.ai The specific properties and color of the resulting dye are determined by the chemical nature of the substituents on both the diazonium salt's aromatic ring and the naphthol ring system. researchgate.net

| Aromatic Amine Precursor | Resulting Diazonium Ion | Potential Azo Dye Product Name |

|---|---|---|

| Aniline | Benzenediazonium | 4-(Phenylazo)-2-(morpholinomethyl)-1-naphthol |

| p-Toluidine (4-Methylbenzenamine) | 4-Methylbenzenediazonium | 4-((4-Methylphenyl)azo)-2-(morpholinomethyl)-1-naphthol |

| p-Anisidine (4-Methoxybenzenamine) | 4-Methoxybenzenediazonium | 4-((4-Methoxyphenyl)azo)-2-(morpholinomethyl)-1-naphthol |

| 2-Nitroaniline | 2-Nitrobenzenediazonium | 4-((2-Nitrophenyl)azo)-2-(morpholinomethyl)-1-naphthol |

| Sulfanilic Acid | 4-Sulfobenzenediazonium | 4-((4-Sulfophenyl)azo)-2-(morpholinomethyl)-1-naphthol |

| Naphthol Derivative | Diazonium Salt Source | Key Finding | Reference |

|---|---|---|---|

| 2-Naphthol | Aniline | Synthesis of 1-(1-Phenylazo)-2-naphthol demonstrates the standard coupling at the C-1 position. | repec.org |

| 1-Naphthol (B170400) | Diazotized Sulfanilic Acid | Kinetic studies show coupling occurs at both the 2- and 4-positions, forming primary and secondary products. | sonar.chresearchgate.net |

| Sodium 2-naphthoate | p-Anisidine, 2-Nitroaniline | Novel azo dyes were successfully synthesized by coupling diazo solutions with the naphthol derivative. | semanticscholar.org |

| Naphthalen-2-ol | 4-Aminophenol | Azo dye 1-(4-hydroxyphenylazo)-2-naphthol (B4646304) was prepared, highlighting the versatility of coupling components. | cuhk.edu.hk |

Table of Compounds

| Compound Name |

|---|

| 1-Naphthalenol, 2-(4-morpholinylmethyl)- |

| 1-(morpholinomethyl)-2-naphthol |

| 2-Naphthol |

| Formaldehyde (B43269) |

| Morpholine (B109124) |

| Aniline |

| Benzenediazonium |

| 4-(Phenylazo)-2-(morpholinomethyl)-1-naphthol |

| p-Toluidine (4-Methylbenzenamine) |

| 4-Methylbenzenediazonium |

| 4-((4-Methylphenyl)azo)-2-(morpholinomethyl)-1-naphthol |

| p-Anisidine (4-Methoxybenzenamine) |

| 4-Methoxybenzenediazonium |

| 4-((4-Methoxyphenyl)azo)-2-(morpholinomethyl)-1-naphthol |

| 2-Nitroaniline |

| 2-Nitrobenzenediazonium |

| 4-((2-Nitrophenyl)azo)-2-(morpholinomethyl)-1-naphthol |

| Sulfanilic Acid |

| 4-Sulfobenzenediazonium |

| 4-((4-Sulfophenyl)azo)-2-(morpholinomethyl)-1-naphthol |

| 1-(1-Phenylazo)-2-naphthol |

| 1-Naphthol |

| Sodium 2-naphthoate |

| 4-Aminophenol |

| 1-(4-hydroxyphenylazo)-2-naphthol |

| Sodium Nitrite |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is indispensable for the complete structural assignment of "1-Naphthalenol, 2-(4-morpholinylmethyl)-". By analyzing the chemical environment of each proton and carbon atom, a detailed map of the molecule's connectivity and structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of "1-Naphthalenol, 2-(4-morpholinylmethyl)-" provides precise information about the number and types of protons present. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the naphthalene (B1677914) ring, the aliphatic protons of the morpholine (B109124) ring, and the crucial methylene (B1212753) bridge protons.

The naphthalene ring system displays a set of complex multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the substituted ring are influenced by the electron-donating hydroxyl group and the methylene substituent, leading to specific chemical shifts and coupling patterns that allow for their unambiguous assignment. The single proton of the hydroxyl group (-OH) would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

The morpholine ring exhibits two sets of signals corresponding to the protons adjacent to the oxygen (O-CH₂) and nitrogen (N-CH₂) atoms. Typically, the protons alpha to the oxygen appear at a downfield shift (around δ 3.7 ppm) compared to those alpha to the nitrogen (around δ 2.6 ppm) due to the higher electronegativity of oxygen. The methylene bridge (-CH₂-) connecting the naphthalene and morpholine moieties appears as a distinct singlet, typically in the range of δ 3.8-4.2 ppm, confirming the linkage between the two core structures.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthyl-H | 7.0 - 8.2 | Multiplet |

| Phenolic-OH | Variable (Broad) | Singlet |

| Naphthyl-CH₂-N | 3.8 - 4.2 | Singlet |

| Morpholine-O-CH₂ | ~3.7 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for "1-Naphthalenol, 2-(4-morpholinylmethyl)-" would show 15 distinct signals, assuming free rotation and no symmetric equivalence, corresponding to each carbon atom in the structure. spectrabase.com

The ten carbons of the naphthalene ring produce signals in the aromatic region (δ 110-155 ppm). The carbon bearing the hydroxyl group (C1) is significantly deshielded and appears far downfield (around δ 150-155 ppm). The quaternary carbon to which the substituent is attached (C2) also has a characteristic chemical shift. The remaining aromatic carbons can be assigned using heteronuclear correlation techniques.

The aliphatic region contains signals for the morpholine and methylene bridge carbons. The methylene bridge carbon (-CH₂-) would be found around δ 55-60 ppm. The morpholine carbons adjacent to oxygen appear around δ 67 ppm, while those adjacent to nitrogen appear at a slightly upfield position, around δ 54 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthyl C-OH (C1) | 150 - 155 |

| Naphthyl Aromatic & Quaternary Carbons | 110 - 135 |

| Morpholine C-O | ~67 |

| Naphthyl-C-N (Methylene Bridge) | 55 - 60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation pathways of "1-Naphthalenol, 2-(4-morpholinylmethyl)-". The exact mass of the compound is 243.125929 g/mol , corresponding to the molecular formula C₁₅H₁₇NO₂. spectrabase.comchemspider.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 243. The fragmentation pattern provides structural confirmation. A primary and highly characteristic fragmentation is the cleavage of the C-C bond between the naphthalene ring and the methylene bridge, leading to the formation of a stable morpholinomethyl cation at m/z 100 or a naphthol-methylene radical. Another significant fragmentation pathway involves the loss of the entire morpholine ring, leading to a fragment ion corresponding to the naphthylmethyl moiety. Further fragmentation of the naphthalene core can occur, consistent with the known fragmentation patterns of naphthol derivatives. nih.govresearchgate.net For instance, the fragmentation of 1-amino-2-naphthol, an analogous structure, proceeds through the loss of small molecules like HCN and CO. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 243 | [M]⁺ Molecular Ion | - |

| 143 | [M - C₄H₈NO]⁺ | Loss of morpholinomethyl radical |

| 100 | [C₅H₁₀NO]⁺ | Morpholinomethyl cation |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of "1-Naphthalenol, 2-(4-morpholinylmethyl)-", often measured using a KBr wafer technique, displays several key absorption bands. spectrabase.com

A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The broadness is indicative of hydrogen bonding. The C-H stretching vibrations are observed as multiple peaks; aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and methylene groups appear just below 3000 cm⁻¹.

The C=C stretching vibrations of the naphthalene aromatic ring are found in the 1500-1650 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretching of the morpholine ether linkage is a key diagnostic peak, typically appearing around 1115 cm⁻¹. The phenolic C-O stretch is also present, usually around 1250 cm⁻¹.

Table 4: Key FT-IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3000 - 3100 | C-H Stretch | Aromatic (Naphthyl) |

| 2800 - 3000 | C-H Stretch | Aliphatic (Morpholine, Methylene) |

| 1500 - 1650 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Phenolic |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions (e.g., in Metal Complexes or Analogues)

X-ray crystallography provides definitive proof of molecular structure in the solid state, revealing precise bond lengths, bond angles, and torsional angles. While a crystal structure for "1-Naphthalenol, 2-(4-morpholinylmethyl)-" itself is not widely published, the technique is invaluable for studying its analogues and metal complexes. dntb.gov.ua

For example, naphthol derivatives are known to act as ligands, coordinating with metal ions to form complexes. researchgate.net X-ray analysis of such a complex would elucidate the coordination geometry around the metal center, showing how the nitrogen atom of the morpholine ring and the oxygen of the hydroxyl group might chelate the metal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule's chromophores. The primary chromophore in "1-Naphthalenol, 2-(4-morpholinylmethyl)-" is the naphthalene ring system. The UV-Vis spectrum is expected to be dominated by π → π* transitions.

Naphthalene itself has two characteristic absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The introduction of the electron-donating hydroxyl group and the morpholinylmethyl substituent onto the naphthalene ring acts to modify these transitions, typically causing a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity. The spectrum of 1-naphthol (B170400), a parent compound, shows peaks around 300 nm which are attributed to the π-π* electronic transition of the aromatic ring. researchgate.net It is expected that the title compound would exhibit similar, but shifted, absorptions due to the influence of its substituents. The electronic transitions are sensitive to the solvent environment, particularly the polarity and hydrogen-bonding capability of the solvent. nih.gov

Table 5: Predicted UV-Vis Absorption Maxima

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) |

|---|---|---|

| π → π* (¹Lₐ band) | Naphthalene Ring | ~280 - 300 |

Chromatographic Methodologies for Purification and Analytical Separation

The purification and analytical assessment of "1-Naphthalenol, 2-(4-morpholinylmethyl)-" are critical steps following its synthesis to ensure the compound's identity, purity, and stability for subsequent research applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical quantification and the preparative isolation of such naphthalenic derivatives.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Development

The development of a robust RP-HPLC method is fundamental for the routine analysis of "1-Naphthalenol, 2-(4-morpholinylmethyl)-". While specific validated methods for this compound are not extensively detailed in publicly available literature, a reliable method can be established based on the chromatographic behavior of its structural isomers and related naphthol compounds.

Research on the isomer, 2-Naphthol (B1666908), 1-(morpholinomethyl)-, shows that it can be effectively analyzed using an RP-HPLC method with straightforward conditions. sielc.com This provides a strong basis for developing a method for "1-Naphthalenol, 2-(4-morpholinylmethyl)-". The method typically employs a reverse-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, usually of water and a polar organic solvent like acetonitrile (B52724).

The key parameters for the development of an analytical RP-HPLC method include the selection of the stationary phase, mobile phase composition, and detector settings. A C18-bonded silica (B1680970) column is a common choice for separating naphthalene derivatives. nih.govresearchgate.net The mobile phase often consists of a gradient or isocratic mixture of acetonitrile and water. The addition of a small percentage of an acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group and the basic morpholine nitrogen. sielc.com Detection is typically performed using a UV detector, set at a wavelength where the naphthalene chromophore exhibits strong absorbance.

| Parameter | Recommended Condition | Purpose |

| Stationary Phase | Reverse-Phase C18, 5 µm | Provides hydrophobic interactions for retention of the analyte. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid) | Elutes the compound from the column. The organic modifier (acetonitrile) controls the retention time, while the acid improves peak symmetry. |

| Elution Mode | Gradient | Allows for efficient elution of the compound while also separating it from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns ensuring good separation efficiency and run time. |

| Column Temperature | 25-30 °C | Maintains consistent retention times and improves reproducibility. |

| Detection | UV at ~230 nm | The naphthalene ring system provides strong UV absorbance for sensitive detection. |

| Injection Volume | 5-20 µL | A small volume to prevent column overloading and maintain sharp peaks in analytical runs. |

This interactive table summarizes the typical starting conditions for the development of an analytical RP-HPLC method for "1-Naphthalenol, 2-(4-morpholinylmethyl)-".

Preparative Chromatography for Compound Isolation and Purity Assessment

Following synthesis, "1-Naphthalenol, 2-(4-morpholinylmethyl)-" must be isolated from reaction byproducts and unreacted starting materials. Preparative HPLC is a powerful technique for this purpose, allowing for the purification of milligram to gram quantities of the target compound with high purity. warwick.ac.uk

The process begins by scaling up a developed analytical RP-HPLC method. mdpi.com The primary goal of preparative chromatography is to maximize throughput—the amount of purified compound collected per unit of time—while maintaining adequate resolution to separate the target from its impurities. warwick.ac.uk This involves transitioning from a narrow-bore analytical column to a wider-bore preparative column packed with the same stationary phase.

The analytical method developed for the isomer 2-Naphthol, 1-(morpholinomethyl)-, has been noted as being scalable for preparative separation, indicating this approach is well-suited for this class of compounds. sielc.com To increase the amount of compound that can be purified in a single run, both the sample concentration and the injection volume are significantly increased. lcms.cz The mobile phase flow rate is also increased proportionally to the column's cross-sectional area to maintain a similar linear velocity and separation quality.

After the preparative HPLC run, fractions are collected as they exit the detector. These fractions are then analyzed for purity using the initial analytical RP-HPLC method. Fractions meeting the required purity specification (e.g., >98%) are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified solid "1-Naphthalenol, 2-(4-morpholinylmethyl)-". The identity and structural integrity of the purified compound are then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Parameter | Analytical Scale | Preparative Scale | Rationale for Change |

| Column I.D. | 4.6 mm | 20-50 mm | Increases loading capacity. |

| Particle Size | 3-5 µm | 5-10 µm | Larger particles reduce backpressure in larger columns. |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) | The primary goal is to isolate a significant quantity of the compound. |

| Flow Rate | 1.0 mL/min | 10-100 mL/min | Flow rate is scaled up to maintain optimal separation on the larger column. |

| Detection | Analytical Cell | High-concentration Cell | Prevents detector saturation from the high sample load. |

This interactive table illustrates the typical scaling parameters when moving from an analytical RP-HPLC method to a preparative isolation method.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. researchgate.netmdpi.com These methods provide a foundational understanding of molecular orbitals and the energetic factors that drive chemical behavior.

DFT calculations are a cornerstone of modern computational chemistry for geometry optimization and electronic structure analysis. mdpi.comnih.gov For 1-Naphthalenol, 2-(4-morpholinylmethyl)-, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest as they define the molecule's frontier molecular orbitals (FMOs).

The HOMO is anticipated to be primarily localized on the electron-rich π-system of the naphthalene (B1677914) ring and the p-orbital of the hydroxyl oxygen. The morpholinylmethyl substituent, being an electron-donating group, would raise the energy of the HOMO compared to unsubstituted 1-naphthol (B170400). Conversely, the LUMO is expected to be a π* antibonding orbital distributed across the naphthalene ring system.

The energy difference between these FMOs, known as the HOMO-LUMO gap (ΔE), is a critical parameter. It reflects the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap generally implies higher reactivity and greater polarizability. nih.gov Substitutions on a naphthalene core are known to reduce the HOMO-LUMO gap compared to the parent hydrocarbon. researchgate.net The introduction of the morpholinylmethyl group is expected to decrease this gap, making the molecule more susceptible to electronic excitation.

Estimated Frontier Orbital Energies for 1-Naphthalenol, 2-(4-morpholinylmethyl)-

| Parameter | Estimated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital. |

| ΔE (Gap) | 4.6 | Energy difference between HOMO and LUMO. |

Within the framework of Koopmans' theorem, the energies of the frontier orbitals can be used to approximate the vertical ionization potential (IP) and electron affinity (EA).

Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO .

Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO .

Using the estimated FMO energies, the theoretical IP would be approximately 5.8 eV, and the EA would be around 1.2 eV. These values provide a quantitative measure of the molecule's tendency to be oxidized (lose an electron) or reduced (gain an electron), respectively. nih.gov

Global reactivity descriptors can be derived from the IP and EA values to quantify the chemical behavior of the molecule. nih.govnih.gov

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2 .

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (IP - EA) / 2 . Molecules with a small HOMO-LUMO gap are considered "soft," while those with a large gap are "hard." mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η ), it indicates a molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from its surroundings. researchgate.net It is defined as ω = χ² / (2η) .

Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Ionization Potential (IP) | -EHOMO | 5.8 eV | Energy to remove an electron. |

| Electron Affinity (EA) | -ELUMO | 1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | (IP + EA) / 2 | 3.5 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.3 eV | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | 0.43 eV⁻¹ | Ease of polarization. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.66 eV | Propensity to act as an electrophile. |

These descriptors collectively suggest a molecule that is moderately reactive and has a notable capacity to accept electronic charge, making it an electrophilic species. nih.gov

The electronic structure of 1-Naphthalenol, 2-(4-morpholinylmethyl)- is conducive to intramolecular charge transfer (ICT). Upon excitation, electron density is expected to shift from the electron-rich naphthol and morpholine (B109124) regions (associated with the HOMO) to the π-deficient regions of the naphthalene ring (associated with the LUMO). This ICT character is fundamental to the photophysical behavior of many substituted aromatic compounds. mdpi.com

The charge transfer parameter (ΔN) can reveal the tendency of electron donation or acceptance between interacting fragments. researchgate.net In the context of an intermolecular interaction, ΔN indicates the direction of electron flow. For this molecule, an intramolecular analogue would highlight the charge redistribution between the naphthol moiety and the morpholinylmethyl substituent upon excitation. Given the electron-donating nature of the substituent, a net flow of electron density towards the naphthalene ring is expected.

Exploration of Intramolecular and Intermolecular Interactions

The proximity of the hydroxyl and morpholino groups facilitates strong intramolecular hydrogen bonding (O-H···N). nih.govresearchgate.net This interaction is critical in defining the ground-state conformation and is the primary conduit for the photophysical phenomena observed in the excited state. nih.gov Intermolecularly, these molecules can form hydrogen-bonded networks or engage in π–π stacking interactions, common in naphthalene derivatives. nih.govresearchgate.net

A key photophysical process anticipated for this molecule is Excited-State Intramolecular Proton Transfer (ESPT). researchgate.net This phenomenon is common in molecules containing a photoacidic group (like a phenol (B47542) or naphthol) and a proton-accepting group (like a nitrogen base) linked by a hydrogen bond. mdpi.comnih.gov

The ESPT mechanism proceeds as follows:

Photoexcitation: The molecule absorbs a photon, transitioning from its ground state (S₀) to the first excited singlet state (S₁). In this state, the molecule retains its initial "enol" form.

Increased Acidity: Upon excitation, a significant charge redistribution occurs. The naphthol proton becomes substantially more acidic, as evidenced by a dramatic drop in its excited-state pKa. mdpi.com

Proton Transfer: The newly acidic proton is rapidly transferred along the pre-existing intramolecular hydrogen bond to the basic nitrogen atom of the morpholine ring. This ultrafast transfer (often occurring on a femtosecond to picosecond timescale) creates an excited-state tautomer, which can be described as a zwitterionic "keto" form. mdpi.comnih.gov

Tautomer Emission: The excited keto tautomer relaxes to its ground state by emitting a photon. Because the keto form is more stable in the excited state than the enol form, this emission occurs at a significantly lower energy (longer wavelength) than the absorption. This results in a large Stokes shift, a characteristic feature of ESPT. researchgate.net

Ground-State Reversion: Once in the ground state, the keto tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the original, more stable enol form.

The efficiency and dynamics of ESPT can be influenced by the solvent environment, with polar solvents often stabilizing the charge-separated keto tautomer. researchgate.net Computational studies on similar naphthol derivatives have shown that there can be an energy barrier to ESPT, which influences the rate of the proton transfer reaction. nih.govplu.mx

Solvation Effects on Molecular Conformation and Electronic States

The interaction of a solute molecule with its solvent environment can induce significant changes in its conformational preferences and electronic properties. For 1-Naphthalenol, 2-(4-morpholinylmethyl)-, a molecule possessing both a large, nonpolar aromatic system (the naphthalene ring) and polar functional groups (the hydroxyl and morpholine moieties), solvation effects are particularly influential.

Theoretical studies typically employ implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models within molecular dynamics simulations to probe these effects. These models simulate the dielectric environment of the solvent, allowing for the calculation of molecular properties in solution.

Research Findings:

Conformational Stability: In the gas phase or nonpolar solvents, the molecule's conformation is primarily dictated by intramolecular forces, most notably the strong hydrogen bond between the hydroxyl proton and the morpholine nitrogen. In polar protic solvents like water or ethanol, solvent molecules can compete for hydrogen bonding. This competition can potentially destabilize the intramolecular O-H···N bond, leading to a more "open" conformation or a rapid equilibrium between intramolecularly and intermolecularly hydrogen-bonded states.

Electronic State Perturbation: The solvent environment alters the electronic state of the molecule. A significant change is expected in the molecule's dipole moment upon solvation. In polar solvents, the charge separation within the molecule is enhanced, leading to a larger ground-state dipole moment. This phenomenon, known as solvatochromism, also affects the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), typically narrowing the HOMO-LUMO gap and causing a shift in the UV-visible absorption spectrum.

While specific computational data for this exact compound is not broadly published, the expected effects of different solvents can be summarized in a representative table.

Table 1: Illustrative Solvation Effects on Key Molecular Properties This table presents hypothetical data to illustrate the expected trends from a computational chemistry study.

| Property | Gas Phase (Calculated) | In Toluene (Nonpolar) | In Water (Polar) |

|---|---|---|---|

| Dipole Moment (Debye) | ~ 3.5 D | ~ 3.8 D | ~ 5.2 D |

| O-H···N Bond Length (Å) | ~ 1.8 Å | ~ 1.85 Å | > 1.9 Å or Dynamic |

| HOMO-LUMO Gap (eV) | ~ 4.5 eV | ~ 4.4 eV | ~ 4.2 eV |

Characterization of Non-Covalent Interactions

Non-covalent interactions are fundamental to the structure and function of 1-Naphthalenol, 2-(4-morpholinylmethyl)-, governing its self-assembly, crystal packing, and interactions with biological targets. These forces, though weaker than covalent bonds, are numerous and collectively exert powerful control over molecular architecture.

Detailed structural analysis, primarily through X-ray crystallography of analogous compounds, provides definitive evidence of these interactions. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to analyze and visualize these forces. smu.eduresearchgate.net

Research Findings:

π-π Stacking: The electron-rich naphthalene ring is capable of engaging in π-π stacking interactions. In the crystal lattice of its isomer, molecules are linked into columns via π–π interactions between the naphthalene rings of adjacent molecules. researchgate.net The measured centroid-centroid distance for this interaction is approximately 3.6268 Å, indicating a significant attractive force that is crucial for crystal packing. researchgate.net

C—H⋯π Interactions: In addition to π-π stacking, weaker C—H⋯π interactions are also observed. These occur when C-H bonds, often from the morpholine or methylene (B1212753) groups, are positioned over the face of the naphthalene π-system of a neighboring molecule. In the isomer's crystal structure, these interactions help to form and reinforce molecular dimers. researchgate.net

Conformation of the Morpholine Ring: The morpholine ring itself adopts a stable chair conformation, which minimizes its internal steric strain. researchgate.net

Table 2: Summary of Non-Covalent Interactions Identified in the Isomer 1-Morpholinomethyl-2-naphthol

| Interaction Type | Participating Groups | Nature | Significance |

|---|---|---|---|

| Hydrogen Bond | Naphthol (-OH) and Morpholine (-N) | Intramolecular | Defines core molecular conformation researchgate.net |

| π-π Stacking | Naphthalene Ring and Naphthalene Ring | Intermolecular | Key for crystal packing and column formation researchgate.net |

| C-H···π Interaction | Methylene/Morpholine (C-H) and Naphthalene Ring | Intermolecular | Reinforces dimer formation in the crystal researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to view the dynamic evolution of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD can reveal the accessible conformational space, the flexibility of different molecular regions, and the explicit, time-resolved interactions with surrounding solvent molecules.

For 1-Naphthalenol, 2-(4-morpholinylmethyl)-, MD simulations can bridge the gap between static computational models and the dynamic reality of the molecule in solution.

Research Findings and Methodological Applications:

Conformational Landscape: MD simulations can explore the rotational energy barriers around the single bonds linking the functional groups (naphthalene-CH2, CH2-morpholine). This allows for the characterization of different low-energy conformers and the timescale of transitions between them. A key focus would be the dynamics of the intramolecular hydrogen bond, assessing its stability and lifetime in various solvents.

Solvent Structuring: Simulations with explicit solvent molecules (e.g., a box of water) can reveal how the solvent organizes around the solute. Radial Distribution Functions (RDFs) can be calculated to show the probability of finding a solvent atom at a certain distance from a solute atom. This would clearly show, for example, a high probability density of water oxygens near the naphthol -OH group and water hydrogens near the morpholine nitrogen and oxygen atoms, illustrating the specific hydration shell structure.

Flexibility and Dynamics: The flexibility of different parts of the molecule can be quantified by calculating the Root Mean Square Fluctuation (RMSF) of atoms from their average positions. It is expected that the morpholine ring and the naphthalene core would show relatively low fluctuation due to their rigid structures, while the methylene linker would exhibit greater flexibility.

Table 3: Representative Data Obtainable from Molecular Dynamics Simulations This table shows the type of analytical output generated from MD trajectories to characterize molecular dynamics.

| Analysis Type | Metric | Investigated Feature | Expected Outcome for 1-Naphthalenol, 2-(4-morpholinylmethyl)- |

|---|---|---|---|

| Conformational Analysis | Dihedral Angle Distribution | Rotation around the Naphthyl-CH2 bond | Preferred angles corresponding to low-energy conformations. |

| Structural Stability | Root Mean Square Deviation (RMSD) | Overall structural change over time | Low RMSD (< 2 Å) would indicate a stable conformational state. |

| Solvent Interaction | Radial Distribution Function (RDF) g(r) | Water structure around the morpholine N atom | A sharp peak at ~2.8-3.0 Å, indicating a stable first solvation shell. |

Mechanistic Investigations of Research Applications and Chemical Biology

Utilization as a Nucleophilic Reagent in Diverse Organic Transformations

The chemical structure of 1-Naphthalenol, 2-(4-morpholinylmethyl)- features two primary nucleophilic centers: the oxygen atom of the hydroxyl group and the nitrogen atom of the morpholine (B109124) ring. The phenolic hydroxyl group can act as a nucleophile in reactions such as etherification and esterification, although its nucleophilicity is tempered by the aromatic ring's electron-withdrawing nature. More significantly, the nitrogen atom of the morpholine moiety is a tertiary amine, making it a potent nucleophile and a Brønsted-Lowry base.

Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures

1-Naphthalenol, 2-(4-morpholinylmethyl)- is synthesized via the Mannich reaction, a three-component condensation involving 1-naphthalenol, formaldehyde (B43269), and morpholine. nih.govu-szeged.hu This reaction is a classic method for forming carbon-carbon bonds and introducing an aminomethyl group ortho to the hydroxyl function on the electron-rich naphthalene (B1677914) ring. mdma.ch

As a synthetic intermediate, the compound is highly valuable. Mannich bases of naphthols are recognized as important building blocks for creating more complex and bioactive molecules. nih.govmdpi.com The presence of multiple reactive sites allows for sequential functionalization:

The Phenolic Hydroxyl Group: Can be derivatized to form ethers or esters.

The Aromatic Ring: Is susceptible to further electrophilic substitution, although the positions are directed by the existing substituents.

The Morpholine Nitrogen: Can be used in further reactions or serve as a coordination site.

For instance, related amidoalkyl naphthols can be readily converted to aminoalkyl naphthols (Betti bases), which are crucial for their biological activities and for their use as ligands in asymmetric catalysis. mdpi.com This highlights the role of the core aminomethyl-naphthol structure as a versatile scaffold in synthetic organic chemistry.

Research into Optoelectronic and Photophysical Properties

The extended π-conjugated system of the naphthalene core suggests that 1-Naphthalenol, 2-(4-morpholinylmethyl)- possesses interesting photophysical properties. The electron-donating hydroxyl and aminomethyl groups can significantly influence the electronic structure and, consequently, its interaction with light.

Naphthols are known for their fluorescent properties. wikipedia.orgnih.gov The fluorescence of 1-naphthol (B170400), for example, is sensitive to its molecular environment and can be observed from both its neutral and anionic forms. nih.govresearchgate.net The introduction of the morpholinylmethyl substituent at the 2-position is expected to modulate the emission properties of the 1-naphthalenol fluorophore. This substitution can facilitate intramolecular charge transfer (ICT) upon photoexcitation, where electron density shifts from the electron-donating hydroxyl/amino portion to the naphthalene ring system. Such ICT processes often result in a large Stokes shift and emission wavelengths that are highly sensitive to solvent polarity.

Studies on other Mannich bases derived from naphthols have noted their photophysical properties and strong fluorescent responses. bohrium.comurfu.ru While specific data for 1-Naphthalenol, 2-(4-morpholinylmethyl)- is not widely reported, data from related naphthol derivatives illustrate their typical fluorescent behavior.

Table 1: Photoluminescent Properties of Selected Naphthol Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent | Reference |

|---|---|---|---|---|

| 1-Naphthol | 290 | 464 | Water | researchgate.net |

| 2-Naphthol (B1666908) | ~330 | ~410 | Water | researchgate.net |

This table presents data for related compounds to illustrate the general photoluminescent characteristics of the naphthol scaffold.

The optical band gap is a critical parameter for materials considered for optoelectronic applications, such as organic semiconductors or sensitizers in solar cells. acs.org This energy can be determined experimentally from the onset of the absorption edge in UV-Vis spectra using a Tauc plot. acs.org For 1-Naphthalenol, 2-(4-morpholinylmethyl)-, the HOMO-LUMO gap would be influenced by the electron-donating hydroxyl and morpholine groups attached to the naphthalene system.

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and band gaps of such molecules. u-szeged.hu These calculations can model the HOMO and LUMO energy levels and predict the electronic transitions. Research on metal complexes of naphthol derivatives has used UV-Vis spectroscopy to determine band gap energies, which were found to be in the range of wide-gap semiconductors. acs.org

Table 2: Representative Band Gap Energies of Related Organic Materials

| Material/Complex | Band Gap (eV) | Method | Reference |

|---|---|---|---|

| Fe(II)-Naphthol Blue Black Complex | 5.86 | UV-Vis Spectroscopy | acs.org |

| Co(II)-Naphthol Blue Black Complex | 5.93 | UV-Vis Spectroscopy | acs.org |

This table provides contextual data for band gap energies found in related naphthalene-based materials.

Regarding electrical conductivity, monomeric organic compounds like this are typically electrical insulators. However, they can serve as precursors for conducting polymers. For example, naphthols and their derivatives can be electropolymerized to form polynaphthalene films. nih.gov These resulting polymers can exhibit semiconducting properties, with conductivity being a key characteristic. The conductivity of such polymers is dependent on the polymerization method and the specific structure of the repeating monomer unit.

Ligand Design and Coordination Chemistry Studies

The structure of 1-Naphthalenol, 2-(4-morpholinylmethyl)- makes it an excellent candidate as a chelating ligand in coordination chemistry. It contains two potential donor atoms—the phenolic oxygen and the morpholine nitrogen—positioned to form a stable six-membered chelate ring upon coordination to a metal ion. This O,N-bidentate coordination is a common and stable binding mode for this class of ligands. mdpi.com

The deprotonated hydroxyl group provides a hard anionic oxygen donor, while the tertiary amine provides a softer neutral nitrogen donor. This combination allows for the coordination of a wide variety of metal ions, including transition metals (e.g., Cu, Ni, Co, Fe) and main group metals. The resulting metal complexes can have applications in areas such as catalysis, where aminophenol ligands are used in asymmetric synthesis, and materials science. mdpi.commdpi.com The synthesis of metal complexes with ligands containing naphthalene and morpholine moieties has been reported, demonstrating the versatility of these structural components in creating complex coordination compounds with interesting properties. The specific geometry and stability of the complexes formed with 1-Naphthalenol, 2-(4-morpholinylmethyl)- would depend on the metal ion's size, charge, and preferred coordination number.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound 1-Naphthalenol, 2-(4-morpholinylmethyl)- to fulfill the detailed requirements of the requested article outline.

The provided structure, focusing on the synthesis of its metal complexes, detailed spectroscopic and computational analyses, and specific mechanistic explorations of its biological activity (including in vitro studies, SAR, and molecular docking), requires in-depth research that does not appear to be published for this specific molecule.

Searches have yielded information on related but structurally distinct compounds, such as isomers (e.g., 1-(morpholinomethyl)-2-naphthol) or other naphthalene-based Schiff bases and Mannich bases. However, per the strict instructions to focus solely on 1-Naphthalenol, 2-(4-morpholinylmethyl)- , the specific findings from these related compounds cannot be used.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for the specified chemical compound.

Emerging Research Directions and Uncharted Avenues

Synergistic Integration of Advanced Synthetic Strategies and Computational Design

The traditional synthesis of 1-Naphthalenol, 2-(4-morpholinylmethyl)- is achieved via the Mannich reaction, a three-component condensation of 1-naphthol (B170400), formaldehyde (B43269), and morpholine (B109124). nih.govnih.gov While effective, future research is aimed at integrating more advanced and efficient synthetic methodologies with powerful computational tools to streamline the discovery of new derivatives with enhanced properties.

Advanced synthetic approaches such as multicomponent reactions (MCRs), like the Betti reaction, offer a highly efficient means to generate molecular diversity from simple precursors in a single step. mdpi.comrsc.org These methods, often performed under environmentally friendly conditions (e.g., solvent-free or in water), can be used to create libraries of related compounds by varying the starting materials. rsc.org

The synergy comes from pairing these synthetic routes with computational design. In silico techniques, including molecular docking and quantum chemical calculations, can predict the biological activity or material properties of hypothetical derivatives before they are synthesized. mdpi.comresearchgate.net This computational pre-screening saves significant time and resources by prioritizing the most promising candidates for laboratory synthesis and testing. For instance, computational models can predict how a novel derivative might bind to a specific enzyme, guiding the design of a more potent inhibitor. researchgate.net

| Strategy | Description | Potential Advantage for 1-Naphthalenol, 2-(4-morpholinylmethyl)- |

| Mannich Reaction | A classic three-component reaction involving an active hydrogen compound (1-naphthol), formaldehyde, and an amine (morpholine). nih.govresearchgate.net | Direct and established route to the core structure. |

| Betti Reaction | A multicomponent reaction that condenses naphthols, aldehydes, and amines to create diverse aminobenzylnaphthols. mdpi.com | Allows for rapid generation of a wide library of derivatives by varying the aldehyde and amine components. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction times and often improve yields. rsc.org | Faster and more efficient synthesis of the target compound and its derivatives. |

| Computational Modeling | Uses software to predict molecular properties, binding affinities, and reaction outcomes. mdpi.com | Prioritizes synthetic targets, reducing trial-and-error in the lab and accelerating the discovery process. |

Development of Novel Derivatives for Targeted Chemical Biology Probes and Material Applications

The structural backbone of 1-Naphthalenol, 2-(4-morpholinylmethyl)- serves as a versatile scaffold for creating specialized molecules for both biological and material science applications.

Chemical Biology Probes: The inherent fluorescence of the naphthalene (B1677914) core makes it an attractive starting point for developing fluorescent molecular probes. researchgate.netebi.ac.uk By chemically modifying the parent compound—for example, by adding specific functional groups or linking it to other molecules—researchers can design probes that target and illuminate specific biological structures or processes. Derivatives could be engineered to act as:

Enzyme Inhibitors: Related 1-naphthol derivatives have shown inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov New derivatives could be developed as selective probes to study the function and dysfunction of these enzymes in disease.

Fluorescent Ligands: By optimizing the structure for binding to specific biological targets, such as proteins or nucleic acids, fluorescent probes can be created for use in cellular imaging and binding assays. ebi.ac.ukscielo.br

pH Sensors: The presence of the acidic naphtholic hydroxyl group and the basic morpholine nitrogen suggests that the molecule's fluorescence could be sensitive to pH changes. This could be exploited to design probes for monitoring pH in biological compartments like lysosomes or in environmental systems. nih.gov

Material Applications: The reactivity and structural features of 1-Naphthalenol, 2-(4-morpholinylmethyl)- also lend themselves to the creation of novel materials. The hydroxyl and amine groups provide handles for polymerization or for grafting the molecule onto surfaces. Potential applications include:

Polymer Additives: Incorporation into polymer chains could impart specific properties, such as UV resistance or altered hydrophilicity.

Dyes and Indicators: The naphthalene ring is a well-known chromophore. Modifications to the molecule could yield new dyes with specific colors or indicator properties for analytical chemistry. wikipedia.org

Corrosion Inhibitors: Mannich bases are known to be effective corrosion inhibitors for metals, an area where novel derivatives could find practical use.

| Application Area | Potential Derivative/Use | Rationale |

| Chemical Biology | Fluorescent probes for enzyme activity. ebi.ac.uknih.gov | Naphthalene core is fluorescent; modifications can target specific enzymes. |

| Cellular imaging agents. | Can be designed to accumulate in specific organelles or bind to cellular targets. | |

| pH-responsive sensors. nih.gov | Acidic (OH) and basic (N) sites can lead to pH-dependent fluorescence. | |

| Material Science | Precursors for novel polymers. | Hydroxyl and amine groups allow for incorporation into polymer backbones. |

| Components of advanced dyes. wikipedia.org | The naphthalene system is a chromophore that can be chemically tuned. |

Deeper Elucidation of Structure-Function Relationships for Tailored Performance

A fundamental goal of emerging research is to understand precisely how the molecular structure of 1-Naphthalenol, 2-(4-morpholinylmethyl)- and its derivatives dictates their function. This involves detailed structure-activity relationship (SAR) studies, which systematically modify parts of the molecule and measure the effect on a specific property, such as biological activity or fluorescence. nih.govnih.gov

Key structural features of 1-Naphthalenol, 2-(4-morpholinylmethyl)- that are ripe for investigation include:

The Naphthalene Core: Substituents can be added to the aromatic rings to alter the electronic properties (electron-donating or -withdrawing groups), which can fine-tune the fluorescence wavelength, quantum yield, and the acidity of the hydroxyl group.

The Morpholine Ring: Replacing the morpholine with other cyclic or acyclic amines would change the molecule's basicity, solubility, and steric bulk. This can have a profound impact on how the molecule interacts with biological targets or assembles in materials. nih.gov

By combining synthetic chemistry with advanced analytical techniques (like X-ray crystallography and NMR spectroscopy) and computational modeling, researchers can build predictive models that link specific structural changes to desired outcomes. nih.gov This knowledge-based approach allows for the rational, tailored design of new molecules with optimized performance for specific applications, moving beyond serendipitous discovery to purposeful molecular engineering.

| Structural Feature | Potential Modification | Expected Impact on Function |

| Naphthalene Ring | Addition of electron-withdrawing or -donating groups. | Modulates fluorescence properties, acidity of the hydroxyl group, and binding interactions. nih.gov |

| Morpholine Moiety | Replacement with other amines (e.g., piperidine, pyrrolidine). | Alters basicity, solubility, steric hindrance, and the strength of hydrogen bonding. researchgate.net |

| Methylene (B1212753) Bridge | Substitution of hydrogens or lengthening the chain. | Changes the distance and orientation between the naphthol and amine, affecting conformation and intramolecular bonding. |

| Intramolecular H-Bond | Altering the amine or adding substituents near the OH group. | Influences molecular conformation, reactivity, and photophysical properties. researchgate.net |

Q & A

Q. Table 1. Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Morpholine coupling | DMF, 70°C, 12h | 65–75 | >95% |

| Purification | Ethyl acetate/hexane (1:5) | – | 99% |

Basic: What analytical techniques are essential for characterizing this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : H and C NMR confirm the morpholinylmethyl group’s integration (e.g., δ 2.5–3.5 ppm for morpholine protons) and aromatic naphthalenol signals .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 260.1285 for CHNO) .

- Infrared spectroscopy (IR) : O–H stretch (~3400 cm) and morpholine C–N vibrations (~1100 cm) .

Advanced: How can regioselectivity challenges be addressed during functionalization of the naphthalenol core?

Regioselectivity is influenced by steric and electronic factors:

- Catalytic systems : Rhodium catalysts (e.g., Rh(I) with phosphine ligands) favor C–H activation at the 2-position over the 1-position due to steric hindrance .

- Substituent effects : Electron-donating groups (e.g., methoxy) at the 4-position of the aryl ring direct functionalization to the 2-position via resonance stabilization .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) drive thermodynamic outcomes .

Q. Table 2. Regioselectivity in Rh-Catalyzed Reactions

| Substituent | Position | Yield (%) | Regioselectivity (2:1) |

|---|---|---|---|

| 4-Methoxy | 2 | 92 | 95:5 |

| 3-Methoxy | 1 | 87 | 60:40 |

Advanced: What advanced analytical methods are suitable for quantifying trace metabolites or degradation products?

- HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and MRM transitions for sensitivity (LOQ: 0.1 ng/mL) .

- GC-MS with derivatization : Silylation (e.g., BSTFA) of hydroxyl groups improves volatility for detecting 1-naphthalenol derivatives in biological matrices .

- Challenges : Matrix effects in urine/plasma require solid-phase extraction (SPE) and isotope-labeled internal standards (e.g., C-naphthalenol) for accuracy .

Advanced: How can conflicting data on the compound’s bioactivity or toxicity be resolved?

- Biomarker validation : Compare urinary 1-naphthalenol levels (via LC-MS) with controlled exposure studies to distinguish endogenous vs. exogenous sources .

- Metabolite profiling : Identify phase I/II metabolites (e.g., glucuronides) using high-resolution mass spectrometry and in vitro hepatic microsomal assays .

- Controlled dosing models : Rodent studies with varying doses (10–100 mg/kg) and endpoints (e.g., hepatic enzyme activity, oxidative stress markers) clarify dose-response relationships .

Advanced: What strategies mitigate contradictions in reported enzymatic inhibition mechanisms?

- Enzyme kinetics : Perform Lineweaver-Burk analysis to differentiate competitive vs. non-competitive inhibition (e.g., IC shifts with substrate concentration) .

- Structural modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions between the morpholinylmethyl group and enzyme active sites .

- Cross-validation : Replicate assays under standardized conditions (pH 7.4, 37°C) using recombinant enzymes to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.